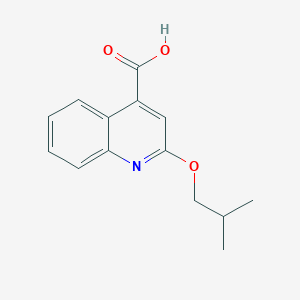

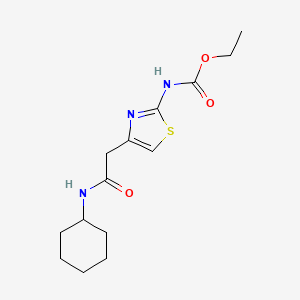

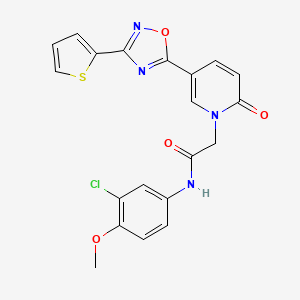

![molecular formula C18H12N2OS B2671009 N-(3-氰基噻吩-2-基)-[1,1'-联苯]-4-甲酰胺 CAS No. 921150-43-8](/img/structure/B2671009.png)

N-(3-氰基噻吩-2-基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Synthesis Analysis

The compound is synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis

The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .科学研究应用

合成与表征

一个研究领域集中于类似于“N-(3-氰基噻吩-2-基)-[1,1'-联苯]-4-甲酰胺”的衍生物的合成和表征。例如,对 N-(芳基氨基甲酰基硫代)-环己甲酰胺衍生物的合成和表征的研究探索了具有各种芳基取代基的化合物的产生。使用元素分析、红外光谱和 1H-NMR 光谱对这些化合物进行表征,并通过单晶 X 射线衍射研究进一步分析一种特定化合物 (Özer 等,2009)。

抗菌和抗病原活性

另一项关于包括 2-((4-甲基苯氧基)甲基)-N-(芳基-氨基甲酰基硫代)苯甲酰胺在内的新的硫脲衍生物的研究调查了它们与游离和粘附状态下的细菌细胞的相互作用。该研究证明了显着的抗病原活性,特别是对铜绿假单胞菌和金黄色葡萄球菌,突出了开发具有抗生物膜特性的新型抗菌剂的潜力 (Limban 等,2011)。

材料科学应用

在材料科学领域,研究集中于由二氨基-二苯基或二(联苯基)-对叔苯基化合物衍生的聚酰胺和聚酰亚胺的合成。这些聚合物表现出优异的热氧化稳定性,并具有作为可加工和耐热的聚合材料的潜力 (Spiliopoulos 等,1998)。

化学传感

对 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物的研究探索了它们的固态性质和作为氟化物阴离子的比色传感器的潜力。发现该系列中的一种化合物对氟离子表现出显着的颜色转变,展示了其在溶液中肉眼检测氟化物的效用 (Younes 等,2020)。

作用机制

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTFCFLWHMJGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

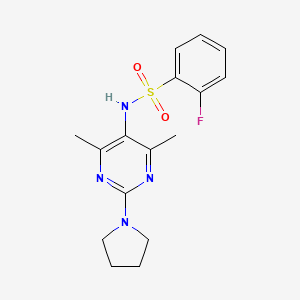

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)

amine](/img/structure/B2670934.png)

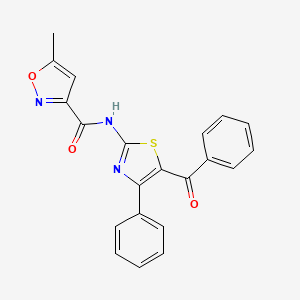

![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)

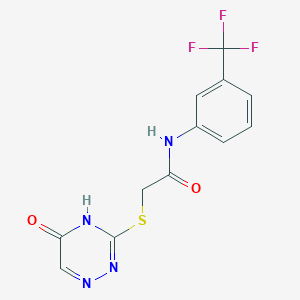

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)

![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)